molecular formula C23H25N3O3 B3004866 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1234948-63-0

1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B3004866
CAS No.: 1234948-63-0
M. Wt: 391.471
InChI Key: GXPISMTXSUCOPX-UHFFFAOYSA-N
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Description

1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
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Biological Activity

1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound characterized by a complex structure that includes a benzofuran moiety, a piperidine ring, and a urea functional group. Its molecular formula is C23H25N3O3, and it has a molecular weight of approximately 391.5 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in therapeutic applications such as cancer treatment and neurological disorders.

The biological activity of this compound can be attributed to its structural components:

  • Benzofuran Moiety : Known for its role in various biological activities, including anti-inflammatory and anticancer properties.
  • Piperidine Ring : Contributes to the compound's ability to interact with biological targets, enhancing its pharmacological profile.
  • Urea Functional Group : Often involved in hydrogen bonding, which can improve binding affinity to specific receptors or enzymes.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of piperidine have shown promising results against various cancer cell lines. The compound's design aims to explore these therapeutic applications further.

Case Studies

  • In Vitro Studies : Preliminary in vitro assays have demonstrated that related compounds exhibit IC50 values in the low micromolar range against cancer cell lines such as hepatocellular carcinoma (HCC). For example, compounds with similar scaffolds showed IC50 values ranging from 5.02 µM to 20.95 µM, indicating moderate to high potency compared to standard treatments like Sorafenib (IC50 = 5.97 µM) and Doxorubicin (IC50 = 0.59 µM) .
  • Predictive Models : The PASS (Prediction of Activity Spectra for Substances) model has been utilized to predict potential biological activities based on structural similarities with known bioactive compounds. This model suggests that the compound may exhibit neuroprotective and anticancer activities, which aligns with findings from related studies .

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, similar compounds have demonstrated effectiveness against various bacterial strains. For instance, benzofuran derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The structural characteristics of this compound may contribute to similar antimicrobial properties.

Data Table: Structural Features and Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundBenzofuran, Piperidine, UreaPotential anticancer, neuroprotective
2-Methyl-6-phenylnicotinic acidNicotinic acid derivativeNeuroprotective
1-Benzofuran-2-carboxylic acidBenzofuran scaffoldAnti-inflammatory
Piperidinyl derivativesPiperidine ringAnticancer

Properties

IUPAC Name

1-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-6-2-4-8-19(16)25-23(28)24-15-17-10-12-26(13-11-17)22(27)21-14-18-7-3-5-9-20(18)29-21/h2-9,14,17H,10-13,15H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPISMTXSUCOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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